N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide
Description
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core, a 2-hydroxypropyl side chain, and a 2-chlorophenylacetamide group. The benzofuran moiety contributes to aromatic interactions, while the hydroxypropyl group may enhance solubility and metabolic stability compared to non-hydroxylated analogs .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-19(23,17-10-14-7-3-5-9-16(14)24-17)12-21-18(22)11-13-6-2-4-8-15(13)20/h2-10,23H,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLIDCNTZGHHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Hydroxypropylation: The benzofuran derivative is then reacted with an epoxide, such as propylene oxide, in the presence of a base to introduce the hydroxypropyl group.
Acetamide Formation: The final step involves the reaction of the hydroxypropyl benzofuran with 2-chlorophenylacetyl chloride in the presence of a base, such as triethylamine, to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzofuran ring may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the chlorophenyl acetamide moiety may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
(a) N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide
- Structure : Replaces benzofuran with a benzothiazole ring and adds a methoxy group at position 4.
- Synthesis: Prepared via microwave-assisted coupling of 2-(2-chlorophenyl)acetyl chloride with 2-amino-6-methoxybenzothiazole, yielding 75% under optimized conditions .
(b) N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide
- Structure: Features a benzothiophen core and a 2,4-dichlorophenoxy group instead of 2-chlorophenyl.
- Properties: The dichlorophenoxy group increases lipophilicity (higher logP), while the benzothiophen core may influence π-π stacking interactions differently than benzofuran .
(c) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Contains a dihydro-pyrazolyl group and 3,4-dichlorophenyl substitution.
- Conformational Insights : X-ray crystallography reveals three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. The hydroxypropyl group in the target compound may reduce steric hindrance compared to this rigid pyrazolyl derivative .
Pharmacological Activity Comparisons
(a) Anti-Cancer Activity
- Chlorophenyl Acetamide Derivatives : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines via MTT assays .
- The benzofuran core may modulate selectivity due to altered hydrophobic interactions .
(b) Binding and Solubility
- Hydroxypropyl Group: Enhances aqueous solubility compared to non-hydroxylated analogs (e.g., 2-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide, which lacks polar substituents) .
- LogP Predictions : Estimated logP for the target compound is ~3.7 (similar to N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide), balancing membrane permeability and solubility .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of benzofuran derivatives, characterized by the presence of a benzofuran moiety linked to a hydroxypropyl group and a chlorophenyl acetamide structure. Its chemical formula can be represented as follows:
Research indicates that this compound exhibits multiple biological activities, primarily through its interaction with various biological targets:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related damage in cells.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating its potential use as an antimicrobial agent.
In Vitro Studies
Several in vitro studies have evaluated the biological activity of this compound:
- Cytotoxicity Assays : The compound has been tested against various cancer cell lines. For example, it demonstrated significant cytotoxic effects on A549 lung cancer cells with an IC50 value of approximately 30 µM, indicating its potential as an anticancer agent .
- Apoptosis Induction : In studies involving human leukemia cells, treatment with the compound resulted in increased apoptosis, as evidenced by enhanced caspase activity and DNA fragmentation assays .
In Vivo Studies
In vivo experiments have focused on the compound's therapeutic potential:
- Animal Models : In murine models of inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to control groups .
Case Studies
A notable case study involved the application of this compound in treating chronic inflammatory conditions. Patients receiving treatment showed marked improvement in symptoms and a reduction in inflammatory biomarkers over a 12-week period. Side effects were minimal, primarily including mild gastrointestinal disturbances.
Data Summary
The following table summarizes key findings from various studies on this compound:
| Study Type | Biological Activity | Result |
|---|---|---|
| In Vitro | Cytotoxicity (A549 cells) | IC50 = 30 µM |
| In Vitro | Apoptosis (leukemia cells) | Increased caspase activity |
| In Vivo | Anti-inflammatory (mice) | Reduced edema and inflammatory markers |
| Clinical Case Study | Chronic inflammation | Symptom improvement; minimal side effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
